molecular formula C20H21N B14548455 (2S,3R)-4-(Diphenylmethylidene)-2,3,5-trimethyl-3,4-dihydro-2H-pyrrole CAS No. 61809-56-1

(2S,3R)-4-(Diphenylmethylidene)-2,3,5-trimethyl-3,4-dihydro-2H-pyrrole

Cat. No.: B14548455
CAS No.: 61809-56-1
M. Wt: 275.4 g/mol
InChI Key: JIGWNPCTIZVIQR-GJZGRUSLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3R)-4-(Diphenylmethylidene)-2,3,5-trimethyl-3,4-dihydro-2H-pyrrole is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom. This specific compound features a diphenylmethylidene group and three methyl groups attached to the pyrrole ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-4-(Diphenylmethylidene)-2,3,5-trimethyl-3,4-dihydro-2H-pyrrole typically involves the following steps:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Diphenylmethylidene Group: This step might involve a condensation reaction with benzophenone or a similar reagent.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions might target the diphenylmethylidene group, converting it to a diphenylmethyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the methyl groups or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce diphenylmethyl derivatives.

Scientific Research Applications

(2S,3R)-4-(Diphenylmethylidene)-2,3,5-trimethyl-3,4-dihydro-2H-pyrrole can be used in various fields:

    Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.

    Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or antimicrobial activities.

    Industry: Used in the synthesis of materials or as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of (2S,3R)-4-(Diphenylmethylidene)-2,3,5-trimethyl-3,4-dihydro-2H-pyrrole depends on its specific application. In biological systems, it might interact with enzymes or receptors, influencing biochemical pathways. The diphenylmethylidene group could play a role in binding interactions, while the pyrrole ring might be involved in electron transfer processes.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R)-4-(Benzylidene)-2,3,5-trimethyl-3,4-dihydro-2H-pyrrole: Similar structure but with a benzylidene group instead of diphenylmethylidene.

    (2S,3R)-4-(Phenylmethylidene)-2,3,5-trimethyl-3,4-dihydro-2H-pyrrole: Features a phenylmethylidene group.

Uniqueness

The presence of the diphenylmethylidene group in (2S,3R)-4-(Diphenylmethylidene)-2,3,5-trimethyl-3,4-dihydro-2H-pyrrole can influence its chemical reactivity and interactions, making it unique compared to similar compounds with simpler substituents.

Properties

CAS No.

61809-56-1

Molecular Formula

C20H21N

Molecular Weight

275.4 g/mol

IUPAC Name

(2S,3R)-4-benzhydrylidene-2,3,5-trimethyl-2,3-dihydropyrrole

InChI

InChI=1S/C20H21N/c1-14-15(2)21-16(3)19(14)20(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-15H,1-3H3/t14-,15-/m0/s1

InChI Key

JIGWNPCTIZVIQR-GJZGRUSLSA-N

Isomeric SMILES

C[C@H]1[C@@H](N=C(C1=C(C2=CC=CC=C2)C3=CC=CC=C3)C)C

Canonical SMILES

CC1C(N=C(C1=C(C2=CC=CC=C2)C3=CC=CC=C3)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.